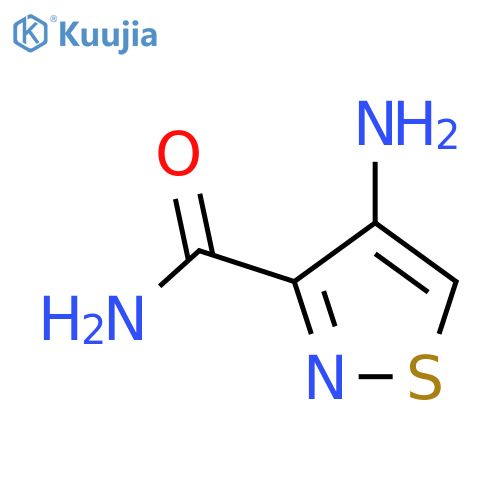

Cas no 4592-54-5 (4-amino-1,2-thiazole-3-carboxamide)

4-amino-1,2-thiazole-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-Amino-isothiazole-3-carboxylic acid amide

- 4-amino-1,2-thiazole-3-carboxamide

- AKOS005621137

- EN300-139187

- 3-Isothiazolecarboxamide, 4-amino-

- 4-aminoisothiazole-3-carboxamide

- UOMSIZYOTADNJO-UHFFFAOYSA-N

- SCHEMBL18878942

- 4-amino-3-isothiazolecarboxamide

- DTXSID001301207

- STK785395

- 4592-54-5

-

- インチ: InChI=1S/C4H5N3OS/c5-2-1-9-7-3(2)4(6)8/h1H,5H2,(H2,6,8)

- InChIKey: UOMSIZYOTADNJO-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 143.01533297Da

- どういたいしつりょう: 143.01533297Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 110Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

4-amino-1,2-thiazole-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-139187-0.05g |

4-amino-1,2-thiazole-3-carboxamide |

4592-54-5 | 0.05g |

$744.0 | 2023-02-15 | ||

| Enamine | EN300-139187-0.5g |

4-amino-1,2-thiazole-3-carboxamide |

4592-54-5 | 0.5g |

$849.0 | 2023-02-15 | ||

| Enamine | EN300-139187-0.25g |

4-amino-1,2-thiazole-3-carboxamide |

4592-54-5 | 0.25g |

$814.0 | 2023-02-15 | ||

| Enamine | EN300-139187-5000mg |

4-amino-1,2-thiazole-3-carboxamide |

4592-54-5 | 5000mg |

$2650.0 | 2023-09-30 | ||

| Enamine | EN300-139187-250mg |

4-amino-1,2-thiazole-3-carboxamide |

4592-54-5 | 250mg |

$840.0 | 2023-09-30 | ||

| Enamine | EN300-139187-1.0g |

4-amino-1,2-thiazole-3-carboxamide |

4592-54-5 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-139187-0.1g |

4-amino-1,2-thiazole-3-carboxamide |

4592-54-5 | 0.1g |

$779.0 | 2023-02-15 | ||

| Enamine | EN300-139187-5.0g |

4-amino-1,2-thiazole-3-carboxamide |

4592-54-5 | 5.0g |

$2566.0 | 2023-02-15 | ||

| Enamine | EN300-139187-10.0g |

4-amino-1,2-thiazole-3-carboxamide |

4592-54-5 | 10.0g |

$3807.0 | 2023-02-15 | ||

| Enamine | EN300-139187-2.5g |

4-amino-1,2-thiazole-3-carboxamide |

4592-54-5 | 2.5g |

$1735.0 | 2023-02-15 |

4-amino-1,2-thiazole-3-carboxamide 関連文献

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

5. Book reviews

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

4-amino-1,2-thiazole-3-carboxamideに関する追加情報

4-Amino-1,2-thiazole-3-carboxamide (CAS No. 4592-54-5): A Versatile Heterocyclic Compound with Promising Applications

4-Amino-1,2-thiazole-3-carboxamide (CAS No. 4592-54-5) is a heterocyclic organic compound that has garnered significant attention in recent years due to its unique structural features and diverse applications. This thiazole derivative belongs to the class of amino-substituted thiazole carboxamides, which are known for their biological activities and potential therapeutic applications. The compound's molecular formula is C4H5N3OS, with a molecular weight of 143.17 g/mol.

The chemical structure of 4-amino-1,2-thiazole-3-carboxamide features a thiazole ring system with an amino group at position 4 and a carboxamide group at position 3. This arrangement creates multiple sites for hydrogen bonding and molecular interactions, making it particularly interesting for pharmaceutical research. Recent studies have shown that this thiazole-based compound exhibits promising properties in medicinal chemistry, particularly in the development of novel therapeutic agents.

One of the most exciting applications of 4-amino-1,2-thiazole-3-carboxamide is in drug discovery. Researchers are investigating its potential as a building block for small molecule drugs targeting various diseases. The compound's ability to interact with biological targets has made it a valuable scaffold in the design of enzyme inhibitors and receptor modulators. In particular, its structural similarity to naturally occurring heterocycles makes it attractive for developing antimicrobial agents and anti-inflammatory compounds.

The synthesis of 4-amino-1,2-thiazole-3-carboxamide typically involves multi-step organic reactions starting from readily available precursors. Modern synthetic approaches focus on improving yield and purity while minimizing environmental impact. Green chemistry principles are increasingly being applied to the production of this compound, addressing growing concerns about sustainable chemical synthesis in the pharmaceutical industry.

Beyond pharmaceutical applications, CAS No. 4592-54-5 has shown potential in materials science. Its conjugated system and functional groups make it interesting for developing organic electronic materials. Researchers are exploring its use in organic semiconductors and photovoltaic devices, particularly in the context of renewable energy solutions. The compound's ability to form stable complexes with metal ions also opens possibilities for catalytic applications and sensor development.

Quality control and analytical characterization of 4-amino-1,2-thiazole-3-carboxamide are crucial for its various applications. Advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to ensure purity and verify structural integrity. These analytical methods are particularly important when the compound is intended for pharmaceutical use, where strict regulatory standards apply.

The global market for thiazole derivatives like 4-amino-1,2-thiazole-3-carboxamide has been growing steadily, driven by increasing demand from the pharmaceutical and specialty chemicals sectors. Market analysts predict continued expansion as new applications emerge in biotechnology and advanced materials. The compound's versatility and the growing interest in heterocyclic chemistry contribute to its commercial importance.

Recent scientific literature highlights several innovative uses of 4592-54-5 in cutting-edge research. One notable area is its investigation as a precursor for bioconjugates in targeted drug delivery systems. Another emerging application is in the development of fluorescent probes for biological imaging, taking advantage of the compound's photophysical properties. These developments align with current trends in precision medicine and diagnostic technologies.

Storage and handling of 4-amino-1,2-thiazole-3-carboxamide require standard laboratory precautions. The compound should be kept in a cool, dry place, protected from light and moisture. While not classified as hazardous under normal conditions, proper chemical safety protocols should always be followed when working with this or any other chemical substance.

From a regulatory perspective, CAS 4592-54-5 is not currently subject to significant restrictions in most jurisdictions. However, users should always verify local regulations before purchasing or working with the compound, particularly for pharmaceutical applications where additional documentation may be required.

The future research directions for 4-amino-1,2-thiazole-3-carboxamide appear promising. Scientists are particularly interested in exploring its potential in combinatorial chemistry and high-throughput screening platforms. The compound's modular structure makes it an excellent candidate for creating diverse libraries of derivatives with potentially enhanced biological activities.

In conclusion, 4-amino-1,2-thiazole-3-carboxamide (CAS No. 4592-54-5) represents an important building block in modern chemical research. Its applications span from pharmaceutical development to advanced materials science, reflecting the growing importance of heterocyclic compounds in addressing contemporary scientific and technological challenges. As research continues to uncover new properties and applications for this versatile molecule, its significance in both academic and industrial settings is likely to increase further.

4592-54-5 (4-amino-1,2-thiazole-3-carboxamide) 関連製品

- 6094-76-4(2-amino-5-(methylsulfanyl)pentanoic acid)

- 1020051-62-0(N-(6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide)

- 2198585-33-8(methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochloride)

- 1483952-83-5(2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE)

- 1353973-00-8(N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide)

- 568564-31-8(ETHANONE, 1-(4-METHYL-2-PHENYL-5-THIAZOLYL)-, OXIME, (1E)-)

- 90874-85-4(1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol)

- 2548991-64-4(1'-(2-phenoxyethyl)-4-{5-(trifluoromethyl)pyridin-2-yloxy}-1,4'-bipiperidine)

- 2757917-34-1(3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate)

- 2172565-63-6(9-methyl-5-(pentan-3-yl)-1-oxa-4-azaspiro5.5undecane)